C19H17Cl2FN6O
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
C19H17Cl2FN6O, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various autoimmune diseases and cancers. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.
Mecanismo De Acción
C19H17Cl2FN6O is a selective inhibitor of BTK, a protein that plays a crucial role in the development and progression of various autoimmune diseases and cancers. BTK is a member of the Tec family of non-receptor tyrosine kinases and is involved in the activation of B cells, mast cells, and myeloid cells. By inhibiting the activity of BTK, C19H17Cl2FN6O can block the activation of these cells and reduce inflammation and tumor growth.
Biochemical and Physiological Effects:
C19H17Cl2FN6O has been shown to have several biochemical and physiological effects. In preclinical studies, C19H17Cl2FN6O has been shown to inhibit the activity of BTK, reduce inflammation, and inhibit the growth of cancer cells. C19H17Cl2FN6O has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
C19H17Cl2FN6O has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. C19H17Cl2FN6O is also highly selective for BTK, which reduces the risk of off-target effects. However, C19H17Cl2FN6O has some limitations for lab experiments. It is a relatively new compound, and its safety and efficacy in humans are still being evaluated. C19H17Cl2FN6O is also expensive, which may limit its use in some labs.
Direcciones Futuras
There are several future directions for the research and development of C19H17Cl2FN6O. One potential application is in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus. Another potential application is in the treatment of cancers such as lymphoma and leukemia. Future studies could also explore the use of C19H17Cl2FN6O in combination with other therapies to enhance its efficacy. Additionally, studies could investigate the safety and efficacy of C19H17Cl2FN6O in humans and explore its potential for use in other diseases.
Métodos De Síntesis
The synthesis of C19H17Cl2FN6O involves several steps, including the reaction of 2,6-difluorobenzonitrile with 2,4-dichloro-5-nitro-pyrimidine to form 2,4-dichloro-5-nitro-6-(2,6-difluorophenyl)pyrimidine. This intermediate is then reacted with 4-aminomethylpiperidine to form C19H17Cl2FN6O.
Aplicaciones Científicas De Investigación
C19H17Cl2FN6O has been extensively studied for its potential applications in the treatment of autoimmune diseases and cancers. In preclinical studies, C19H17Cl2FN6O has been shown to inhibit the activity of BTK, a protein that plays a crucial role in the development and progression of various autoimmune diseases and cancers. C19H17Cl2FN6O has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Propiedades
IUPAC Name |
2-N-(3-chloro-4-fluorophenyl)-4-N-(3-chlorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2FN6O/c20-12-2-1-3-13(10-12)23-17-25-18(24-14-4-5-16(22)15(21)11-14)27-19(26-17)28-6-8-29-9-7-28/h1-5,10-11H,6-9H2,(H2,23,24,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKRAIRTUUNEFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=CC(=C(C=C3)F)Cl)NC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.